Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide
Overview
Description
Synthesis Analysis
The synthesis of complex quaternary ammonium compounds involves reactions such as etherification and substitution. For instance, solutions of some quaternary ammonium fluoride hydrates in dimethyl sulfoxide (DMSO) are efficient solvents for the dissolution and derivatization of cellulose, indicating a potential pathway for synthesis involving halide exchange and etherification reactions (Casarano et al., 2014).
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds can be elucidated using techniques like FTIR, Raman, and NMR spectroscopy. These compounds typically exhibit complex vibrational modes and chemical shifts indicative of their structure (Kowałczyk, 2008). Quantum chemical calculations, such as those carried out with Density Functional Theory (DFT), can provide insights into the stability and electronic structure of these molecules.
Chemical Reactions and Properties
Quaternary ammonium compounds participate in a variety of chemical reactions, including electrochemical oxidation, which can be studied in different solvents (Buzzeo et al., 2004). Their reactivity is influenced by their structure, with the ammonium group playing a crucial role in their interaction with other chemical species.
Physical Properties Analysis
The physical properties of quaternary ammonium compounds, such as solubility and phase behavior, are influenced by the length of the alkyl chain and the nature of the substituents. For example, gemini surfactants with quaternary ammonium salt and sulfobetaine moiety exhibit unique adsorption and aggregation properties in solution, which can be tailored by adjusting the hydrocarbon chain length (Nyuta et al., 2006).
Chemical Properties Analysis
The chemical properties of quaternary ammonium compounds, such as their reactivity and stability, are key to their applications. Their stability in various chemical environments, including strong bases, highlights their potential use in a wide range of chemical processes (Lethesh et al., 2014).
Scientific Research Applications
Stem Cell Research
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide is used in the development of synthetic polymer coatings like PMEDSAH. These coatings are significant as they sustain long-term growth of human embryonic stem cells in various culture media. Such advancements are crucial for standardizing and controlling the culture matrix for embryonic stem cells, which plays a vital role in understanding stem cell behavior and optimizing their use in biomedical applications (Villa-Diaz et al., 2010).
Material Science
In material science, this compound is involved in the synthesis and evaluation of polybetaine-type ion gel electrolytes. These electrolytes show promising properties like a specific glass transition temperature and consistent ionic conductivity. The oxidation stability of these ion gels increases with the content of this compound, highlighting its role in improving material properties (Ishii et al., 2017).
Chromatography
The compound is also utilized in creating polymeric porous layers for open tubular capillary columns in liquid chromatography. These zwitterionic polymeric porous layers significantly improve the separation of various compounds, demonstrating strong hydrophilicity. Additionally, these layers have been successfully applied in analyzing complex samples like flavonoids from licorice, indicating their potential in complex sample separation (Peng et al., 2016).
Polymer Brush Properties
Research in polymer science has utilized this compound to study the controlled synthesis of polyMEDSAH from initiator-modified gold surfaces. The study reveals intriguing transitions in the properties of polyMEDSAH brushes as a function of grafting density and thickness, contributing significantly to the understanding of polymer brush behavior (Cheng et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIDFOKQCVACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41488-70-4 | |
Record name | Poly(sulfobetaine methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41488-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10189895 | |
Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
CAS RN |
3637-26-1 | |
Record name | Sulfobetaine methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl](3-sulphopropyl)ammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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